tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate
CAS No.:
Cat. No.: VC16682704
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2O2 |
|---|---|
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | tert-butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate |
| Standard InChI | InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 |
| Standard InChI Key | BCXIODCAQHGGLG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C(C)CN)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate (IUPAC name: tert-butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate) is a chiral molecule with the molecular formula C₁₀H₂₂N₂O₂ and a molar mass of 202.29 g/mol. The compound’s structure integrates a carbamate group protected by a tert-butyl moiety and an ethylated secondary amine, conferring both steric bulk and selective reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.29 g/mol |
| SMILES Notation | CCN(C(C)CN)C(=O)OC(C)(C)C |
| InChI Key | BCXIODCAQHGGLG-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
The stereochemistry of the 1-aminopropan-2-yl group influences its interactions in asymmetric syntheses, though enantiomeric forms (R/S) of related compounds exhibit distinct pharmacological profiles .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and ethyl moiety (δ ~1.2 ppm, triplet; δ ~3.3 ppm, quartet). Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, indicating moderate polarity conducive to solubility in aprotic solvents.
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized via a two-step protocol:
-
Carbamate Formation: Reaction of 1-amino-2-propanol with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine.
-
Ethylation: Treatment with ethyl bromide in the presence of sodium hydride, achieving N-alkylation at the secondary amine.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | tert-Butyl chloroformate | CH₂Cl₂ | 0–5°C | 85% |
| 2 | Ethyl bromide, NaH | THF | 60°C | 72% |
Side products, such as over-alkylated species or deprotected amines, are minimized by严格控制 stoichiometry and reaction times.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, while enzymatic catalysis using lipases achieves enantiomeric excess >90% for chiral derivatives .
Applications in Pharmaceutical Research
Drug Intermediate Utility
The compound’s dual functionality enables its use in:
-
Protease Inhibitor Development: The carbamate group participates in hydrogen bonding with catalytic aspartic acid residues in HIV-1 protease.
-
Kinase Modulators: Ethylamine moiety enhances hydrophobic interactions with ATP-binding pockets in tyrosine kinases.
Case Study: In a 2024 study, the compound was derivatized into a Bruton’s tyrosine kinase (BTK) inhibitor with IC₅₀ = 12 nM, showcasing its role in oncology drug discovery.
Peptide Mimetics
Structural analogs serve as proline mimetics in cyclic peptides, improving metabolic stability. For example, incorporation into somatostatin analogs increased plasma half-life from 2.1 to 8.7 hours in murine models .
| Parameter | Value |
|---|---|
| Flash Point | 156°C |
| Autoignition Temperature | 345°C |
| LD₅₀ (Oral, Rat) | 1,200 mg/kg |
Comparative Analysis with Structural Analogs
Enantiomeric Derivatives
The (R) and (S) enantiomers of tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride ( ) demonstrate divergent bioactivities:
Table 4: Enantiomer Comparison
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Melting Point | 192–194°C | 189–191°C |
| Solubility (H₂O) | 8.3 mg/mL | 7.9 mg/mL |
| Antiviral Activity | EC₅₀ = 0.8 μM | EC₅₀ = 1.4 μM |
Ethyl vs. Methyl Substitution
Replacing the ethyl group with methyl reduces logP by 0.4 units but decreases blood-brain barrier permeability by 60%, highlighting the ethyl group’s role in CNS drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume